N-(2,6-diphenylpyrimidin-4-yl)cyclobutanecarboxamide
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Overview
Description
N-(2,6-diphenylpyrimidin-4-yl)cyclobutanecarboxamide is an organic compound with the molecular formula C20H17N3O It is characterized by a cyclobutanecarboxamide group attached to a 2,6-diphenylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diphenylpyrimidin-4-yl)cyclobutanecarboxamide typically involves the reaction of 2,6-diphenylpyrimidine with cyclobutanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. scaling up the laboratory synthesis method could involve optimizing reaction conditions, such as temperature and solvent choice, to increase yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diphenylpyrimidin-4-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutanecarboxamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted cyclobutanecarboxamides.
Scientific Research Applications
N-(2,6-diphenylpyrimidin-4-yl)cyclobutanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2,6-diphenylpyrimidin-4-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4,6-diphenylpyrimidin-2-amine derivatives: These compounds share the pyrimidine core and exhibit similar biological activities.
Cyclopropanecarboxamide derivatives: These compounds have a similar carboxamide group but differ in the ring structure attached to the carboxamide.
Uniqueness
N-(2,6-diphenylpyrimidin-4-yl)cyclobutanecarboxamide is unique due to the presence of both the 2,6-diphenylpyrimidine moiety and the cyclobutanecarboxamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
820961-51-1 |
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Molecular Formula |
C21H19N3O |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-(2,6-diphenylpyrimidin-4-yl)cyclobutanecarboxamide |
InChI |
InChI=1S/C21H19N3O/c25-21(17-12-7-13-17)24-19-14-18(15-8-3-1-4-9-15)22-20(23-19)16-10-5-2-6-11-16/h1-6,8-11,14,17H,7,12-13H2,(H,22,23,24,25) |
InChI Key |
YWUOMRGHKANFJN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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